7-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 7-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethylsulfanyl group at position 7 and a thiophen-2-yl group at position 2. This structural complexity combines multiple pharmacophores:
- 1,2,4-Oxadiazole: A heterocycle valued in drug design for metabolic resistance and hydrogen-bonding capabilities .
- Thiophene: An aromatic sulfur-containing moiety that enhances π-π stacking interactions in biological targets .
- 3,5-Dimethoxyphenyl: Electron-donating substituents that may improve solubility and receptor binding .
Properties
IUPAC Name |
7-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S2/c1-28-12-6-11(7-13(8-12)29-2)18-21-17(30-25-18)10-32-20-23-22-19(27)15-9-14(24-26(15)20)16-4-3-5-31-16/h3-9H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRQPFNFOYPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and data.
Chemical Structure
The molecular structure of the compound can be broken down into several key components:
- Core Structure : Pyrazolo[1,5-d][1,2,4]triazin
- Functional Groups :
- 1,2,4-Oxadiazole
- Thiophene
- Methoxy-substituted phenyl groups
The molecular formula is with a molecular weight of approximately 398.45 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds containing the oxadiazole ring often demonstrate significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has been tested against various bacterial strains and fungi. It showed promising results comparable to established antibiotics such as ciprofloxacin and ketoconazole .
| Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| E. coli | 8 | Ciprofloxacin |
| S. aureus | 16 | Ketoconazole |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 10 | Cisplatin |
| HeLa | 12 | Doxorubicin |
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound likely inhibits enzymes involved in cell proliferation and survival pathways.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to targets such as DNA topoisomerases and proteasomes.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Dhumal et al. (2016) conducted research on oxadiazole derivatives showing strong antimicrobial activity against Mycobacterium bovis BCG .
- Desai et al. (2016) reported on pyridine-based oxadiazole derivatives with notable antitubercular effects .
- A study by Mary et al. (2018) highlighted the synthesis of novel pyrazole derivatives which exhibited significant anticancer properties against various cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Cores
The compound’s pyrazolo-triazinone core differentiates it from other nitrogen-rich heterocycles, such as triazoles or tetrazoles, which are more commonly studied. Key comparisons include:
Table 1: Structural and Functional Comparison of Heterocyclic Analogues
Key Observations :
- Pyrazolo-triazinone vs.
- Oxadiazole vs. Thiadiazole : Oxadiazoles (as in the target compound) generally exhibit better metabolic stability than thiadiazoles, which are prone to oxidation .
- Substituent Effects : The 3,5-dimethoxyphenyl group in the target compound could enhance solubility compared to electron-withdrawing groups (e.g., nitro or fluoro in ).
Pharmacological Profiles
Table 2: Bioactivity of Analogous Heterocycles
Inference for Target Compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
